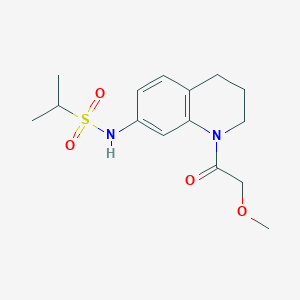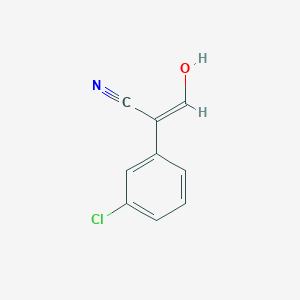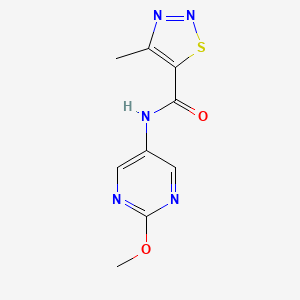
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiadiazole rings, along with the methoxy and carboxamide functional groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might confer stability, while the methoxy and carboxamide groups could affect its solubility .Aplicaciones Científicas De Investigación
Structural and Synthetic Insights
- A study on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of a reported antitubercular agent, highlighted the importance of structural analysis in understanding the chemical behavior and potential applications of related compounds (Richter et al., 2023).
Biological Activities and Applications
The synthesis of novel compounds derived from visnaginone and khellinone, including those with 4-methoxy or 4,8-dimethoxy groups, has been explored for their anti-inflammatory and analgesic activities. This research suggests the potential for developing new heterocyclic compounds with significant biological effects, offering insights into the therapeutic applications of similar structures (Abu‐Hashem et al., 2020).
A discovery involving substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides identified them as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against various tumor cell lines. This finding underscores the importance of such compounds in oncology research and their potential as antitumor agents (Lombardo et al., 2004).
Chemical Transformations and Reactions
- Research on transformations of tetrahydropyrido[4,3-d]pyrimidines condensed with various units under the action of activated alkynes has provided valuable insights into the synthesis of vinyl-substituted isoxazolo(thiazolo, thiadiazolo)pyrimidines. This study showcases the versatility of such compounds in chemical reactions and their potential utility in synthesizing complex heterocyclic structures (Voskressensky et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-5-7(17-14-13-5)8(15)12-6-3-10-9(16-2)11-4-6/h3-4H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJLLJDDNDADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

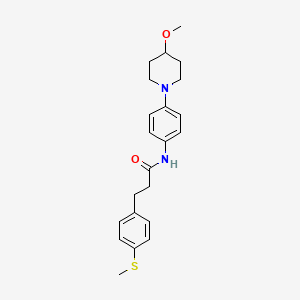
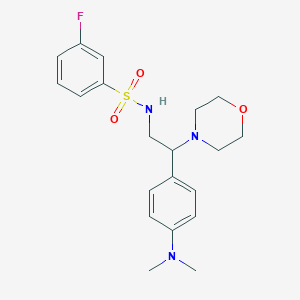




![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)
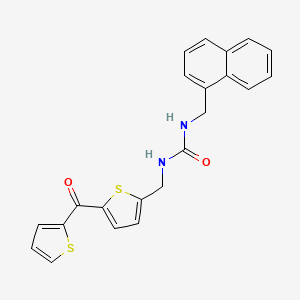
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)

